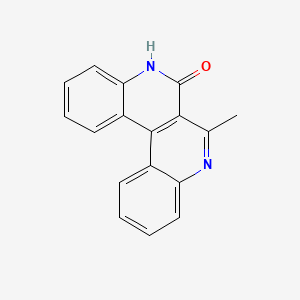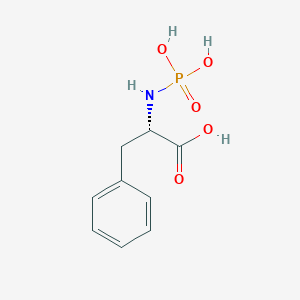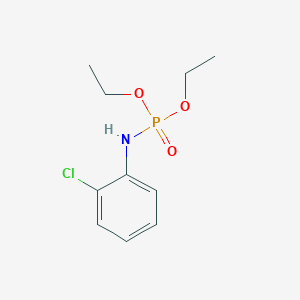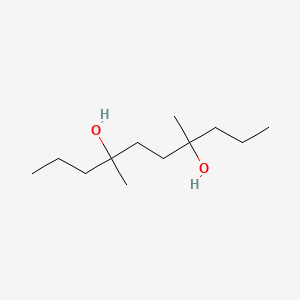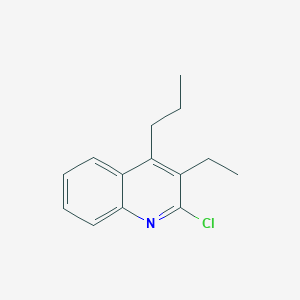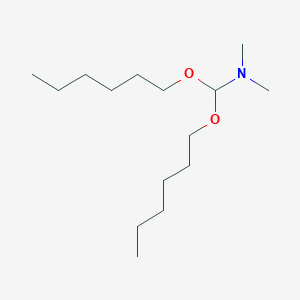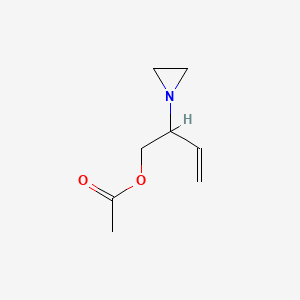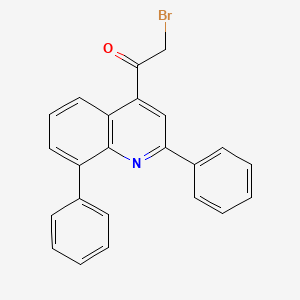
2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a bromine atom, a quinoline ring, and two phenyl groups, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone typically involves the bromination of 1-(2,8-diphenylquinolin-4-yl)ethanone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent quality and high yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides, which have distinct chemical properties and applications.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Scientific Research Applications
2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The bromine atom and the quinoline ring play crucial roles in its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-dimethylamino-phenyl)ethanone: Similar in structure but with a dimethylamino group instead of the quinoline ring.
2-Bromo-4-nitroacetophenone: Contains a nitro group and is used in different chemical applications.
Uniqueness
2-Bromo-1-(2,8-diphenylquinolin-4-yl)ethanone is unique due to its combination of a bromine atom, a quinoline ring, and two phenyl groups. This structure provides it with distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
6313-99-1 |
|---|---|
Molecular Formula |
C23H16BrNO |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
2-bromo-1-(2,8-diphenylquinolin-4-yl)ethanone |
InChI |
InChI=1S/C23H16BrNO/c24-15-22(26)20-14-21(17-10-5-2-6-11-17)25-23-18(12-7-13-19(20)23)16-8-3-1-4-9-16/h1-14H,15H2 |
InChI Key |
JOZWKFSIZCTUNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2N=C(C=C3C(=O)CBr)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



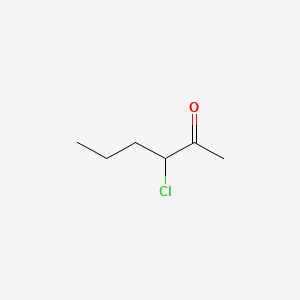
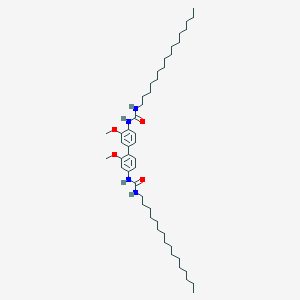
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14734166.png)
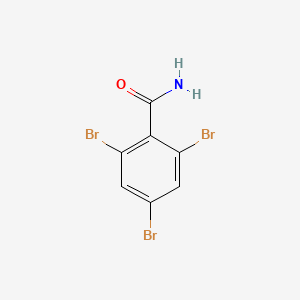
![1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione](/img/structure/B14734175.png)
